(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrO2S It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated phenyl compound with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH).
Methylsulfane Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amino or thiol-substituted phenyl compounds
Scientific Research Applications
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can engage in covalent bonding with thiol groups in proteins. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- (3-Bromo-5-methoxy-2-methyl-phenyl)-methanol
Uniqueness
(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethoxy group and a methylsulfane group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H11BrO2S |
---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethoxy)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
NRCLANAFWDIROM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)Br)SC |
Origin of Product |
United States |
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